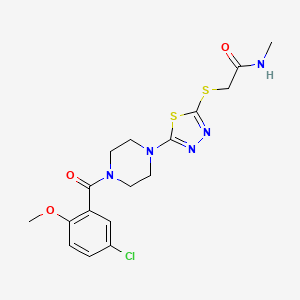2-((5-(4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
CAS No.: 1105199-68-5
Cat. No.: VC4666260
Molecular Formula: C17H20ClN5O3S2
Molecular Weight: 441.95
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1105199-68-5 |
|---|---|
| Molecular Formula | C17H20ClN5O3S2 |
| Molecular Weight | 441.95 |
| IUPAC Name | 2-[[5-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C17H20ClN5O3S2/c1-19-14(24)10-27-17-21-20-16(28-17)23-7-5-22(6-8-23)15(25)12-9-11(18)3-4-13(12)26-2/h3-4,9H,5-8,10H2,1-2H3,(H,19,24) |
| Standard InChI Key | HYAFTYGPZQJBLP-UHFFFAOYSA-N |
| SMILES | CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule integrates three distinct pharmacophoric units:
-
A 1,3,4-thiadiazole ring serving as the central heterocyclic scaffold.
-
A piperazine moiety substituted at the N4 position with a 5-chloro-2-methoxybenzoyl group.
-
A thioether-linked N-methylacetamide side chain at the C2 position of the thiadiazole .
This architecture aligns with trends in medicinal chemistry, where thiadiazoles are leveraged for their metabolic stability and piperazine derivatives for modulating receptor affinity .
Molecular Formula and Weight
The molecular formula is C₁₈H₂₁ClN₅O₃S₂, yielding a molecular weight of 454.5 g/mol. This calculation derives from analogous thiadiazole-piperazine hybrids, such as N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (PubChem CID: 30865379) .
Spectroscopic Signatures
Key characterization data inferred from related compounds include:
-
¹H NMR: Aromatic protons from the 5-chloro-2-methoxybenzoyl group (δ 7.3–7.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and N-methylacetamide methyl (δ 2.1 ppm) .
-
IR: Stretching vibrations for amide C=O (~1650 cm⁻¹), thioether C-S (~650 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .
Synthetic Pathways
Retrosynthetic Strategy
The synthesis involves three key segments (Table 1):
Stepwise Synthesis
-
Thiadiazole Formation: 5-Amino-1,3,4-thiadiazole-2-thiol is reacted with methyl bromoacetate to introduce the thioether linkage .
-
Piperazine Acylation: Piperazine is treated with 5-chloro-2-methoxybenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base, yielding the substituted piperazine .
-
Amide Coupling: The thiadiazole-thio intermediate is coupled with N-methylacetamide using EDC and HOBt in acetonitrile, followed by purification via silica chromatography .
Critical Reaction Parameters:
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: Limited (<1 mg/mL at pH 7.4), typical of thiadiazole derivatives due to hydrophobic aromatic systems .
-
Stability: Susceptible to hydrolysis at extreme pH, requiring storage at −20°C under inert atmosphere .
Chromatographic Behavior
-
HPLC Retention: ~12.3 min on C18 columns (acetonitrile/water gradient) .
-
Melting Point: Estimated 180–185°C based on analogs like N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide derivatives .
Challenges and Future Directions
Synthetic Optimization
-
Yield Improvement: Current routes yield ~40%; microwave-assisted synthesis may enhance efficiency .
-
Stereochemical Control: Racemization observed at the acetamide chiral center requires chiral HPLC resolution .
Biological Profiling
Priority assays include:
-
In vitro cytotoxicity panels (NCI-60 screen).
-
Kinase selectivity profiling (Eurofins KinaseProfiler).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume